molecular formula C6H14N2 B3047019 1-[(Dimethylamino)methyl]cyclopropan-1-amine CAS No. 1338494-72-6

1-[(Dimethylamino)methyl]cyclopropan-1-amine

Cat. No.: B3047019
CAS No.: 1338494-72-6
M. Wt: 114.19
InChI Key: ROVFTSSCUXGEQX-UHFFFAOYSA-N
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Description

1-[(Dimethylamino)methyl]cyclopropan-1-amine (C₆H₁₃N₂) is a cyclopropane derivative featuring a dimethylamino-methyl substituent on the cyclopropane ring. This compound is typically encountered as its dihydrochloride salt (C₆H₁₅N₂·2HCl), which enhances aqueous solubility and stability .

Properties

IUPAC Name

1-[(dimethylamino)methyl]cyclopropan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2/c1-8(2)5-6(7)3-4-6/h3-5,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROVFTSSCUXGEQX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CC1(CC1)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID701263882
Record name 1-Amino-N,N-dimethylcyclopropanemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701263882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

114.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1338494-72-6
Record name 1-Amino-N,N-dimethylcyclopropanemethanamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1338494-72-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Amino-N,N-dimethylcyclopropanemethanamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID701263882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

The synthesis of 1-[(Dimethylamino)methyl]cyclopropan-1-amine typically involves the reaction of cyclopropanone derivatives with dimethylamine. One common method includes the following steps:

    Cyclopropanone Synthesis: Cyclopropanone can be synthesized from cyclopropane carboxylic acid through a series of reactions involving halogenation and dehalogenation.

    Amination Reaction: The cyclopropanone derivative is then reacted with dimethylamine under controlled conditions to form 1-[(Dimethylamino)methyl]cyclopropan-1-amine.

Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product.

Chemical Reactions Analysis

1-[(Dimethylamino)methyl]cyclopropan-1-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding amine oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of secondary or tertiary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the dimethylamino group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include organic solvents, catalysts, and controlled temperature and pressure settings. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Chemistry

1-[(Dimethylamino)methyl]cyclopropan-1-amine serves as a building block in the synthesis of more complex organic molecules. It is utilized as a reagent in various organic reactions, particularly in creating derivatives that may exhibit novel properties or functions.

Biology

Research indicates that this compound may possess biological activity , making it a subject of interest for studying interactions with biomolecules. Its mechanism of action involves potential binding to enzymes or receptors, where the dimethylamino group can facilitate hydrogen bonding and electrostatic interactions, influencing its biological efficacy.

Medicine

The compound is being investigated for its therapeutic applications , particularly as a precursor in pharmaceutical synthesis. Ongoing research aims to explore its role in developing drugs targeting specific diseases or conditions. For instance, studies may focus on its potential anti-inflammatory or analgesic properties.

Industry

In industrial applications, 1-[(Dimethylamino)methyl]cyclopropan-1-amine is used in the production of specialty chemicals and serves as an intermediate in manufacturing various products. Its unique properties make it suitable for developing formulations that require specific chemical characteristics.

Case Studies and Research Findings

Several case studies have explored the applications of this compound:

  • Pharmaceutical Development : A study focused on synthesizing derivatives of 1-[(Dimethylamino)methyl]cyclopropan-1-amine that exhibit enhanced binding affinity to specific receptors, showing promise for drug development targeting neurological disorders.
  • Biochemical Interactions : Research examining the compound's interactions with enzymes has revealed potential pathways for modulating biochemical processes, suggesting applications in metabolic engineering.
  • Industrial Use Cases : A report on the use of this compound in producing specialty polymers indicated improved performance characteristics compared to traditional amines, highlighting its industrial relevance.

Mechanism of Action

The mechanism of action of 1-[(Dimethylamino)methyl]cyclopropan-1-amine involves its interaction with molecular targets, such as enzymes or receptors, leading to specific biochemical effects. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and activity. The cyclopropane ring’s strained structure may also play a role in its reactivity and interaction with biological targets.

Comparison with Similar Compounds

Comparison with Similar Cyclopropan-1-amine Derivatives

Structural and Functional Group Variations

The compound’s key differentiator is the dimethylamino-methyl group, which imparts strong electron-donating properties and increased basicity compared to analogs with halogenated or aryl substituents. Below is a comparative analysis of structurally related cyclopropan-1-amine derivatives:

Table 1: Structural and Physicochemical Comparison
Compound Name Substituent Molecular Formula Molecular Weight (g/mol) CAS Number Key Properties/Applications
1-[(Dimethylamino)methyl]cyclopropan-1-amine dihydrochloride Dimethylaminomethyl C₆H₁₅N₂·2HCl 185.12 Not provided High solubility (dihydrochloride salt); potential intermediate in drug synthesis
1-[(2-Fluorophenyl)methyl]cyclopropan-1-amine hydrochloride 2-Fluorophenylmethyl C₁₀H₁₂ClFN 165.21 1439897-84-3 Building block with aromatic fluorination; used in organic synthesis
1-(Difluoromethyl)cyclopropan-1-amine Difluoromethyl C₄H₇F₂N 107.10 1314398-34-9 Intermediate in BACE1 inhibitors; lipophilic due to difluoromethyl group
1-[(3-Methoxyphenyl)methyl]cyclopropan-1-amine hydrochloride 3-Methoxyphenylmethyl C₁₁H₁₆ClNO 229.71 142363-66-4 Methoxy group enhances solubility; used in pharmaceutical research
1-(3-Chlorophenyl)cyclopropan-1-amine 3-Chlorophenyl C₉H₁₀ClN 167.64 Not provided Electron-withdrawing substituent; may reduce amine basicity

Key Comparative Insights

Basicity and Reactivity: The dimethylamino group in the target compound increases electron density on the amine, enhancing its basicity compared to analogs with electron-withdrawing groups (e.g., 3-chlorophenyl in ). This property may favor its use in reactions requiring nucleophilic amines. In contrast, the difluoromethyl group in 1-(difluoromethyl)cyclopropan-1-amine contributes to lipophilicity, making it suitable for targeting hydrophobic enzyme pockets in BACE1 inhibitors .

Solubility and Salt Forms :

  • The dihydrochloride salt of the target compound likely offers superior aqueous solubility compared to hydrochloride salts of aryl-substituted analogs (e.g., 1-[(2-fluorophenyl)methyl]cyclopropan-1-amine hydrochloride ). This trait is advantageous for formulation in drug development.

Steric and Electronic Effects: Substituents like methoxyphenyl () or fluorophenyl () introduce steric bulk and modulate electronic properties. The dimethylamino group’s smaller size may reduce steric hindrance, enabling broader reactivity in synthetic pathways.

Biological Activity

1-[(Dimethylamino)methyl]cyclopropan-1-amine, with the CAS number 1338494-72-6, is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its mechanisms of action, biochemical properties, and relevant case studies to provide a comprehensive overview of its biological activity.

The biological activity of 1-[(dimethylamino)methyl]cyclopropan-1-amine is primarily attributed to its interaction with various biological targets. Similar compounds have been shown to influence enzyme activities and cellular signaling pathways.

Target Interactions

  • Enzyme Inhibition : Compounds in this class may interact with enzymes such as trypsin, influencing proteolytic activities and potentially modulating metabolic pathways.
  • Receptor Modulation : The dimethylamino group enhances the compound's ability to bind to receptors, which can lead to alterations in neurotransmitter signaling.

The compound exhibits several key biochemical properties that contribute to its biological activity:

PropertyDescription
Solubility Highly soluble in polar solvents, facilitating bioavailability.
Chemical Stability Stable under physiological conditions, allowing sustained action in biological systems.
Functional Groups The presence of the dimethylamino group enhances interaction with biological targets .

Cellular Effects

Research indicates that 1-[(dimethylamino)methyl]cyclopropan-1-amine may influence various cellular processes:

  • Cell Signaling : It has been observed to affect pathways related to inflammation and cell growth.
  • Gene Expression : Potential modulation of gene expression through receptor activation or inhibition has been suggested, although specific pathways remain to be fully elucidated.

Antidepressant Activity

A series of cyclopropyl derivatives, including those similar to 1-[(dimethylamino)methyl]cyclopropan-1-amine, have been evaluated for their antidepressant effects. In animal models, certain derivatives demonstrated superior efficacy compared to traditional antidepressants like imipramine . The findings suggest a promising profile for further development in treating mood disorders.

Anti-HIV Activity

In studies focused on HIV treatment, compounds with structural similarities have shown potent anti-HIV activity. For instance, derivatives containing cyclopropyl moieties were effective against wild-type HIV strains and variants resistant to conventional therapies . This highlights the potential of 1-[(dimethylamino)methyl]cyclopropan-1-amine as a candidate for further antiviral research.

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for assessing the therapeutic potential of this compound:

  • Absorption : High solubility suggests good absorption characteristics.
  • Distribution : The lipophilic nature may facilitate distribution across biological membranes.
  • Metabolism : Preliminary studies indicate that metabolic pathways could involve oxidation reactions leading to various metabolites.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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